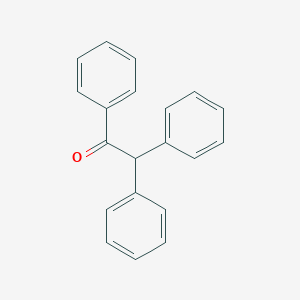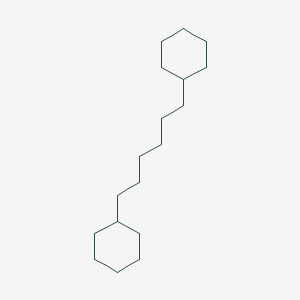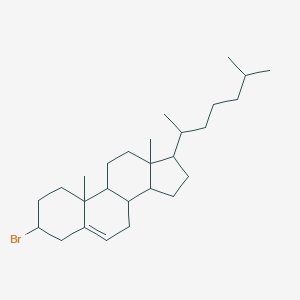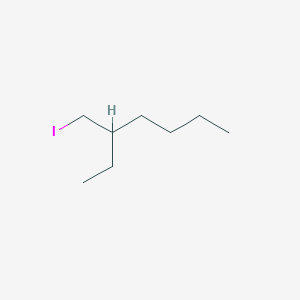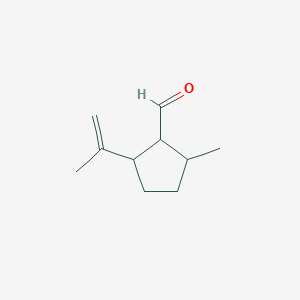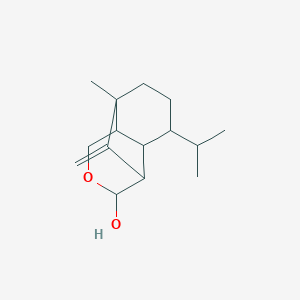
Prehelminthosporol
説明
Prehelminthosporol is a phytotoxin produced by the fungus Bipolaris sorokiniana . It is known to cause diseases in grasses including cereals . The toxin is thought to be important in the infection process .
Synthesis Analysis
Prehelminthosporol has been isolated from culture filtrates of liquid cultures of B. sorokiniana . Large amounts of the toxin have also been detected in the mycelium and in conidia collected from agar colonies . The toxin can be quantified by several chromatographic techniques such as high-performance liquid chromatography (HPLC), on-line HPLC-mass spectrometry (MS), and gas chromatography (GC) .Molecular Structure Analysis
Prehelminthosporol is a sesquiterpene . Its chemical structure is represented by the formula C15H24O2 .Chemical Reactions Analysis
Prehelminthosporol is known to interact with cellular membranes of both host and non-host plants . It affects fungal hyphae, germinated conidia, and membrane permeability .Physical And Chemical Properties Analysis
The concentration of prehelminthosporol was found to be 4.8 pg/spore in the non-germinated spores . The maximum concentration of prehelminthosporol was reached after 12 days in the liquid medium and after 14 days in the hyphae .科学的研究の応用
Toxin Production and Virulence in Plant Pathogens
Prehelminthosporol is a sesquiterpene metabolite produced by the plant pathogen Bipolaris sorokiniana. Research has shown significant differences in toxin production among various isolates of B. sorokiniana, with those producing more toxin exhibiting higher virulence towards barley roots. This indicates that prehelminthosporol plays a role in the pathogenicity of this fungus (Apoga, Åkesson, Jansson, & Odham, 2002).
Characterization and Detection Methods
Studies have developed methods for characterizing and quantifying prehelminthosporol. For instance, using gas chromatography/mass spectrometry, researchers have been able to detect prehelminthosporol in various parts of the fungus, including conidia, hyphae, and surrounding areas. This has enabled a better understanding of the production and release of the toxin (Carlson, Nilsson, Jansson, & Odham, 1991).
Impact on Plant Immune Response
Research on the effects of prehelminthosporol on barley root plasma membrane vesicles has revealed that it can drastically reduce the activities of various enzymes, impacting the plant's immune response. This study provides insight into the molecular mechanisms by which prehelminthosporol affects plant cells and contributes to disease development (Olbe, Sommarin, Gustafsson, & Lundborg, 1995).
Immunocytochemical Localization
Using immunocytochemical techniques, researchers have localized prehelminthosporol within the fungus Bipolaris sorokiniana. This study provides a deeper understanding of how and where the toxin is produced within the fungal cells, which is crucial for developing strategies to mitigate its effects (Åkesson, Carlemalm, Everitt, Gunnarsson, Odham, & Jansson, 1996).
Toxin Production During Growth
Another study focused on the production and release of prehelminthosporol by Bipolaris sorokiniana during its growth, quantifying the toxin in both the hyphae and surrounding liquid medium. This provides valuable information about the timing and dynamics of toxin production, which is important for understanding the lifecycle of the pathogen and its interaction with host plants (Nilsson, Åkesson, Jansson, & Odham, 1993).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.03,8]undecan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-8(2)10-5-6-15(4)9(3)12-13(10)11(15)7-17-14(12)16/h8,10-14,16H,3,5-7H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFULFDTCDRKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3C1C(C2=C)C(OC3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936611 | |
| Record name | 8-Methyl-9-methylidene-5-(propan-2-yl)octahydro-1H-4,8-methano-2-benzopyran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prehelminthosporol | |
CAS RN |
1619-13-2 | |
| Record name | Prehelminthosporol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Methyl-9-methylidene-5-(propan-2-yl)octahydro-1H-4,8-methano-2-benzopyran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




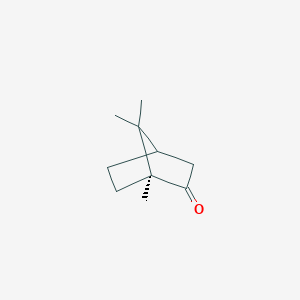

![[2,2'-Bipyridine]-4-carbonitrile](/img/structure/B167299.png)

![1,2-Bis[(propan-2-yl)oxy]benzene](/img/structure/B167301.png)
